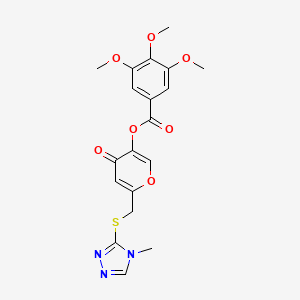
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C19H19N3O7S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a novel derivative that incorporates the biologically significant 1,2,4-triazole moiety. This article reviews its biological activities based on recent research findings, highlighting its potential as an antimicrobial agent and other therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure featuring:
- A triazole ring , known for its diverse biological activities.
- A pyranone core that contributes to its chemical reactivity.
- A trimethoxybenzoate group which may enhance solubility and bioactivity.
The molecular formula is C19H20N4O6S, with a molecular weight of approximately 420.45 g/mol.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles , including our compound of interest, exhibit significant antimicrobial activity. A systematic review highlighted the effectiveness of triazole derivatives against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-(((4-methyl-4H... | E. coli | 0.12 | |
| S. aureus | 0.25 | ||
| Pseudomonas aeruginosa | 0.50 | ||
| Other triazole derivatives | Various (e.g., Bacillus subtilis) | 0.12 - 1.95 |
The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi . Additionally, some studies suggest that these compounds may act by targeting bacterial DNA gyrase, which is critical for DNA replication and transcription .
Anticancer Activity
Preliminary studies have also shown that triazole derivatives might possess anticancer properties. The incorporation of the triazole ring into various scaffolds has been linked to enhanced cytotoxicity against cancer cell lines . For instance, compounds with similar structures have demonstrated promising results in inhibiting the growth of breast cancer cells.
Case Studies
- Study on Antibacterial Efficacy : In a recent study by Muthal et al., several triazole derivatives were synthesized and tested for antibacterial activity against clinical isolates. The compound demonstrated significant inhibition zones comparable to established antibiotics like ceftriaxone .
- Anticancer Screening : Another study evaluated the cytotoxic effects of triazole-containing compounds on human cancer cell lines (e.g., MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .
特性
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-22-10-20-21-19(22)30-9-12-7-13(23)16(8-28-12)29-18(24)11-5-14(25-2)17(27-4)15(6-11)26-3/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVOUCBARZFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














